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molecular formula C7H7BrN2O3 B1522470 4-Bromo-2-methoxy-6-nitroaniline CAS No. 77333-45-0

4-Bromo-2-methoxy-6-nitroaniline

Cat. No. B1522470
M. Wt: 247.05 g/mol
InChI Key: OFIIFSJGHGCQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541411B2

Procedure details

To a solution of 4-bromo-2-methoxy-6-nitrobenzenamine (27.85 g) in HOAc (150 mL) and Ac2O (17 mL) was added conc. H2SO4 at 70° C. and the mixture was stirred at 70° C. for 30 min and kept at rt overnight. The formed precipitate was collected by filtration and washed with hexane to afford the desired product as a light yellow solid (24.45 g, 75%). 1H NMR (300 MHz, DMSO-d6) δ ppm 2.01 (s, 3H), 3.92 (s, 3H), 7.61 (d, 1H, J=1.8 Hz), 7.65 (d, 1H, J=1.8 Hz), 9.91 (s, 1H); LC-MS: m/e=289 [M+1]+
Quantity
27.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH2:11])=[C:4]([O:12][CH3:13])[CH:3]=1.OS(O)(=O)=O.[CH3:19][C:20](O)=[O:21]>CC(OC(C)=O)=O>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH:11][C:20](=[O:21])[CH3:19])=[C:4]([O:12][CH3:13])[CH:3]=1

Inputs

Step One
Name
Quantity
27.85 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])N)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
17 mL
Type
solvent
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept at rt overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.45 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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